molecular formula C14H20O3S B14361791 1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide CAS No. 93378-28-0

1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide

Cat. No.: B14361791
CAS No.: 93378-28-0
M. Wt: 268.37 g/mol
InChI Key: DZXPVMWLHZIIRO-UHFFFAOYSA-N
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Description

1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide is a chemical compound with the molecular formula C14H20O3S and a molecular weight of 268.37 g/mol It is known for its unique structure, which includes a benzodioxathiole ring substituted with two tert-butyl groups and an oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide typically involves the reaction of 4,7-di-tert-butyl-1,3,2-benzodioxathiole with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the oxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of large reactors, precise control of reaction conditions, and efficient purification methods to obtain the desired product with high purity. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert the oxide group back to the parent benzodioxathiole.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Higher oxidation state derivatives.

    Reduction: Parent benzodioxathiole.

    Substitution: Various substituted benzodioxathiole derivatives.

Scientific Research Applications

1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide involves its interaction with molecular targets through its oxide functional group. The compound can participate in redox reactions, influencing various biochemical pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3,2-Benzodioxathiole: The parent compound without the tert-butyl and oxide groups.

    4,7-Di-tert-butyl-1,3,2-benzodioxathiole: Similar structure but lacks the oxide group.

    1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-: Similar structure but lacks the oxide group.

Uniqueness

1,3,2-Benzodioxathiole, 4,7-bis(1,1-dimethylethyl)-, 2-oxide is unique due to the presence of both tert-butyl groups and the oxide functional group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Properties

CAS No.

93378-28-0

Molecular Formula

C14H20O3S

Molecular Weight

268.37 g/mol

IUPAC Name

4,7-ditert-butyl-1,3,2λ4-benzodioxathiole 2-oxide

InChI

InChI=1S/C14H20O3S/c1-13(2,3)9-7-8-10(14(4,5)6)12-11(9)16-18(15)17-12/h7-8H,1-6H3

InChI Key

DZXPVMWLHZIIRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OS(=O)O2

Origin of Product

United States

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